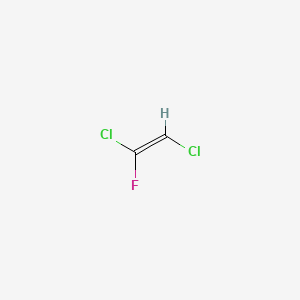

1,2-Dichloro-1-fluoroethene

Description

Significance of Halogenated Alkenes in Organic and Material Sciences

Halogenated alkenes are a class of organic compounds characterized by a carbon-carbon double bond with one or more halogen atoms attached. These compounds are of considerable importance in both organic synthesis and material science. In organic chemistry, they function as versatile building blocks and intermediates for creating a wide array of more complex molecules. ontosight.aiyoutube.com Their reactivity is often centered around the double bond and the attached halogens, allowing for a variety of chemical transformations. youtube.com

The presence of halogens can significantly influence the electronic properties and reactivity of the double bond. youtube.com This makes halogenated alkenes valuable precursors in the synthesis of pharmaceuticals and polymers. ontosight.ai For instance, the addition of halogens across the double bond is a fundamental reaction that leads to the formation of vicinal dihalides, which can be further modified. lumenlearning.commasterorganicchemistry.com

In material science, certain halogenated alkenes have been investigated for use as refrigerants and solvents. wikipedia.orgontosight.ai However, it is important to note that the environmental impact of halogenated compounds is a significant consideration, with research focused on understanding their persistence and potential for bioaccumulation. ontosight.ai The unique properties of halogenated alkenes continue to drive research into new applications, from advanced polymers to specialized electronic materials.

Stereoisomerism and Nomenclature of (E)-1,2-Dichloro-1-fluoroethene

The compound 1,2-dichloro-1-fluoroethene can exist as two different geometric isomers, a direct consequence of the restricted rotation around the carbon-carbon double bond. These isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.

(Z)-1,2-dichloro-1-fluoroethene : In this isomer, the higher priority groups (chlorine on one carbon and fluorine on the other) are on the same side of the double bond.

(E)-1,2-dichloro-1-fluoroethene : In this isomer, the higher priority groups are on opposite sides of the double bond. nist.gov

The systematic name for the (E) isomer is (E)-1,2-dichloro-1-fluoroethene. chemspider.com It is crucial to distinguish between these isomers as they can exhibit different physical and chemical properties.

| Property | (E)-1,2-dichloro-1-fluoroethene | (Z)-1,2-dichloro-1-fluoroethene |

| Synonyms | Ethene, 1,2-dichloro-1-fluoro- | (Z)-CHCl=CFCl |

| CAS Number | 13245-54-0 synquestlabs.com | 13245-53-9 synquestlabs.com |

| Molecular Formula | C₂HCl₂F chemspider.comsynquestlabs.com | C₂HCl₂F chemspider.com |

| Molecular Weight | 114.93 g/mol synquestlabs.com | 114.93 g/mol synquestlabs.com |

| ChemSpider ID | 4574996 chemspider.com | 4521285 chemspider.com |

This table presents key identifiers for the (E) and (Z) isomers of 1,2-dichloro-1-fluoroethene.

Overview of Current Research Trajectories for Dihalofluoroethenes

Current research on dihalofluoroethenes, including (E)-1,2-dichloro-1-fluoroethene, is multifaceted, exploring their synthesis, reactivity, and application as intermediates. One significant area of investigation is their use in the synthesis of other fluorinated compounds. ontosight.ai The reactivity of the carbon-halogen and carbon-carbon double bonds makes them valuable building blocks in organic synthesis.

A notable research direction is the development of stereodefined alkenes with a fluoro-chloro terminus, which are considered a uniquely enabling class of compounds in chemistry. nih.gov This highlights the importance of controlling the stereochemistry of these molecules for specific synthetic outcomes. Research has also focused on the synthesis of dihalofluoroethenes, for example, through the fluorination of dichloroethylene. ontosight.ai

Broader research into the difunctionalization of alkenes, where two functional groups are added across the double bond, is also relevant. researchgate.net This includes halogenation reactions that can introduce different halogen atoms into a molecule. The ability to selectively modify these compounds opens up possibilities for creating complex molecules from simpler starting materials. researchgate.net Furthermore, the isomers of dichlorodifluoroethylene are used as intermediates or precursors in the production of other industrial chemicals. wikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-1-fluoroethene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2F/c3-1-2(4)5/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDGFGTYBDRKHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861927 | |

| Record name | 1,2-Dichloro-1-fluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-58-0 | |

| Record name | Ethene, 1,2-dichloro-1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=430-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dichloro-1-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors

Catalytic Cross-Metathesis Strategies for Stereodefined Fluoro-Chloro Alkenes

Catalytic cross-metathesis has emerged as a practical and widely applicable strategy for the stereodivergent synthesis of olefins with a fluoro- and chloro-terminus. beilstein-journals.orgnih.govnih.gov This approach allows for the efficient construction of complex molecules from simpler, commercially available starting materials.

Development of Stereoselective Synthetic Pathways Utilizing (E)- and (Z)-1,2-Dichloro-1-fluoroethene

A key breakthrough in this area involves the use of commercially available and stereoisomerically pure (E)- and (Z)-1,2-dichloro-1-fluoroethene in cross-metathesis reactions with trisubstituted olefins. nih.gov This method provides a direct and efficient route to a variety of stereodefined trisubstituted alkenyl fluorides. nih.gov Molybdenum-based catalysts, particularly monoaryloxide pyrrolide (MAP) and monoaryloxide chloride (MAC) complexes, have proven to be highly effective in promoting these transformations with high stereoretention. nih.govnih.gov

The choice of the catalyst is crucial for achieving high stereoselectivity. For instance, molybdenum monoaryloxide chloride (MAC) complexes have been shown to be particularly effective in promoting Z-selective cross-metathesis reactions, even with challenging substrates like Z-1,2-dichloroethene. nih.gov

Table 1: Representative Examples of Stereoretentive Cross-Metathesis

| Olefin Substrate | Haloalkene Partner | Catalyst (mol%) | Product | Yield (%) | E:Z or Z:E Ratio |

|---|---|---|---|---|---|

| Trisubstituted Alkene 1 | Z-1,2-dichloro-1-fluoroethene | Mo-1 (5.0) | Z-Fluoro-chloro alkene | 85 | >98:2 Z:E |

| Trisubstituted Alkene 2 | E-1,2-dichloro-1-fluoroethene | Mo-1 (5.0) | E-Fluoro-chloro alkene | 88 | >98:2 E:Z |

| Trisubstituted Alkene 3 | Z-1,2-dichloro-1-fluoroethene | Mo-2 (5.0) | Z-Fluoro-chloro alkene | 76 | 97:3 Z:E |

| Trisubstituted Alkene 4 | E-1,2-dichloro-1-fluoroethene | Mo-2 (5.0) | E-Fluoro-chloro alkene | 81 | 96:4 E:Z |

Mo-1 and Mo-2 represent specific molybdenum-based catalysts as detailed in the source literature.

Mechanistic Role of Alkene Additives in Enhancing Metathesis Reaction Efficiency

The efficiency of cross-metathesis reactions involving two trisubstituted olefins can be significantly enhanced by the presence of a small alkene additive. nih.gov Without such additives, these reactions often exhibit low conversion rates. nih.gov The additive, such as Z-hex-3-ene or ethylene, facilitates the catalytic cycle by promoting the formation of a more reactive molybdenum alkylidene species. nih.govnih.gov

The proposed mechanism involves the reaction of the initial molybdenum catalyst with the small alkene additive to generate a less sterically hindered and more reactive methylidene or ethylidene complex. nih.govnih.gov This intermediate then readily reacts with the trisubstituted olefin, initiating the productive cross-metathesis cycle and minimizing non-productive pathways or catalyst decomposition. nih.govnih.gov The concentration of ethylene, often a byproduct, can be manipulated to improve reaction efficiency and stereoselectivity. nih.gov In some cases, introducing excess ethylene can accelerate catalyst initiation and suppress unwanted side reactions. nih.govnih.gov

Investigation of Substrate Scope and Stereospecificity in Synthesis

The cross-metathesis methodology exhibits a broad substrate scope, accommodating a variety of functional groups and substitution patterns on the trisubstituted olefin partner. nih.govresearchgate.net Both aryl- and alkyl-substituted olefins can be effectively coupled with (E)- or (Z)-1,2-dichloro-1-fluoroethene with high stereoretention. nih.gov

The reactions are highly stereospecific, meaning the stereochemistry of the starting trisubstituted olefin is largely preserved in the final fluoro-chloro alkene product. nih.gov This allows for the predictable synthesis of either the E or Z isomer of the desired product by selecting the appropriate starting materials. nih.gov The utility of this method is highlighted by its application in the synthesis of complex molecules, including components for fluoro-nematic liquid crystals and analogs of bioactive compounds. nih.govnih.gov

Stereodivergent Synthetic Approaches to Polyhalogenated Olefins

The ability to access both E and Z isomers of polyhalogenated olefins is crucial for various applications. Stereodivergent synthetic strategies, primarily based on catalytic cross-metathesis, provide a powerful means to achieve this goal. nih.gov

Strategies for Accessing Olefins with Fluoro- and Chloro-Termini

The core strategy for the stereodivergent synthesis of olefins bearing a fluoro- and chloro-terminus lies in the judicious selection of the starting materials for the cross-metathesis reaction. By using either the (E)- or (Z)-isomer of 1,2-dichloro-1-fluoroethene in conjunction with a stereochemically defined trisubstituted olefin, it is possible to synthesize the corresponding (E)- or (Z)-fluoro-chloro alkene product with high stereochemical purity. nih.gov

This approach offers a general solution to the challenge of preparing stereochemically defined trisubstituted fluoroalkenes, many of which were previously difficult to access or could only be obtained as a single isomer. nih.govnih.gov

Post-Metathesis Cross-Coupling for Subsequent Functionalization

The synthetic utility of the resulting fluoro-chloro alkenes is significantly expanded by their ability to undergo selective post-metathesis functionalization. The carbon-chlorine bond in these products can be chemoselectively modified through various cross-coupling reactions, leaving the carbon-fluorine bond intact. nih.gov

Palladium-catalyzed reactions such as Suzuki and Sonogashira couplings have been successfully employed to introduce a wide range of aryl, heteroaryl, and alkynyl groups. beilstein-journals.orgnih.govresearchgate.net This two-step sequence of cross-metathesis followed by cross-coupling provides a versatile and powerful platform for the synthesis of a diverse array of complex, stereodefined trisubstituted alkenyl fluorides from simple precursors. nih.gov

Table 2: Examples of Post-Metathesis Cross-Coupling Reactions

| Fluoro-chloro Alkene Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| Z-Fluoro-chloro alkene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Z-Fluoro-phenyl alkene | 96 |

| E-Fluoro-chloro alkene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PPh₃ | E-Fluoro-methoxyphenyl alkene | 85 |

| Z-Fluoro-chloro alkene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Z-Fluoro-silylenyne | 80 |

Chemical Reactivity and Reaction Mechanisms

Transition Metal-Catalyzed Transformations of (E)-1,2-Dichloro-1-fluoroethene

A groundbreaking, practical, and widely applicable catalytic strategy has been developed for the stereodivergent synthesis of olefins that feature a fluoro-chloro terminus. rsc.org This method utilizes the cross-metathesis of two trisubstituted olefins, one of which is a commercially available but infrequently used trihaloalkene. rsc.org The resulting products, including (E)-1,2-dichloro-1-fluoroethene derivatives, serve as versatile intermediates for further chemical transformations.

The presence of a chlorine atom in the fluoro-chloro terminus of alkenes synthesized from (E)-1,2-dichloro-1-fluoroethene provides a handle for subsequent functionalization. rsc.org Alkenyl chlorides are known to be suitable substrates for catalytic cross-coupling reactions. This allows for the stereoretentive derivatization of the molecule, where the chlorine atom is replaced by various other groups, leading to a diverse array of trisubstituted alkenyl fluorides. rsc.org

These subsequent cross-coupling reactions are crucial as they can be used to generate a wide assortment of trisubstituted alkenyl fluorides, which are important structural motifs in drug discovery, agrochemical development, and materials science. rsc.org For instance, following the initial cross-metathesis, a Suzuki or other similar cross-coupling reaction can be employed to introduce new carbon-carbon bonds at the position of the chlorine atom. This two-step sequence of cross-metathesis followed by cross-coupling provides a powerful and general solution to access stereochemically defined trisubstituted fluoroalkenes that were previously difficult to prepare. rsc.org

An example includes the catalytic cross-coupling with alkenylzinc halide, prepared from commercially available alkenyl bromide, to form fluoro-substituted enones. This highlights the utility of the chloro-substituent in creating more complex and valuable molecules.

A critical aspect of the synthetic utility of (E)-1,2-dichloro-1-fluoroethene derivatives is the high degree of stereochemical retention observed during the catalytic coupling processes. The initial cross-metathesis reaction can be controlled to produce either the E- or Z-isomer of the olefin with the fluoro-chloro terminus. rsc.org Subsequent cross-coupling reactions, which replace the chlorine atom, proceed with the retention of this double bond geometry.

This stereoretentive nature is significant because it allows for the synthesis of specific, predetermined stereoisomers of the final trisubstituted alkenyl fluoride (B91410) product. rsc.org The ability to access both E and Z isomers is particularly important in fields like medicinal chemistry, where the specific three-dimensional arrangement of atoms can dramatically affect biological activity. For example, this methodology has been successfully applied to the synthesis of peptide analogues containing either an E- or a Z-amide bond mimic. rsc.org The development of catalysts, such as specific molybdenum monoaryloxide pyrrolide (MAP) complexes, has been instrumental in achieving high stereoretention in these transformations.

Table 1: Examples of Stereoretentive Transformations

| Starting Material Stereochemistry | Reaction Sequence | Final Product Stereochemistry | Catalyst System |

| Z-trisubstituted olefin | 1. Cross-metathesis with trihaloalkene2. Cross-coupling at C-Cl bond | Z-trisubstituted alkenyl fluoride | Molybdenum MAP complexes for metathesis; Palladium complexes for coupling |

| E-trisubstituted olefin | 1. Cross-metathesis with trihaloalkene2. Cross-coupling at C-Cl bond | E-trisubstituted alkenyl fluoride | Molybdenum MAP complexes for metathesis; Palladium complexes for coupling |

The presence of a fluorine atom on the double bond of (E)-1,2-dichloro-1-fluoroethene has a profound impact on its reactivity and the selectivity of its transformations. Fluorine substitution can significantly alter the electronic properties of the alkene, which in turn influences the outcome of catalytic reactions. The strong electron-withdrawing inductive effect of fluorine renders the double bond electron-deficient.

Computational Elucidation of Complex Reaction Pathways

The development of novel catalytic transformations, such as those involving (E)-1,2-dichloro-1-fluoroethene, benefits immensely from computational chemistry, which provides deep insights into complex reaction mechanisms.

While specific DFT studies focused solely on the cross-metathesis of (E)-1,2-dichloro-1-fluoroethene are still an emerging area of research, the principles of such computational analyses are well-established for olefin metathesis. The reactions are effectively catalyzed by high-oxidation-state molybdenum alkylidene complexes, such as Mo monoaryloxide pyrrolide (MAP) species.

A DFT study of such a system would model the entire catalytic cycle, which involves the formation of a key metallacyclobutane intermediate. The calculations would focus on the initial coordination of the fluoroalkene to the molybdenum alkylidene catalyst, followed by the [2+2] cycloaddition to form the transient molybdenacyclobutane. The subsequent cycloreversion of this intermediate releases the new olefin product and regenerates the molybdenum alkylidene, allowing the catalytic cycle to continue.

For a complex substrate like (E)-1,2-dichloro-1-fluoroethene, DFT would be essential to understand the stability of the various possible transient intermediates. It would help elucidate the role of the fluorine and chlorine substituents in stabilizing or destabilizing the metallacycle and the transition states leading to its formation and breakdown. This understanding is crucial for rational catalyst design to improve efficiency and selectivity.

A key application of DFT in this context is the analysis of the energetic profiles of all potential reaction pathways. For the cross-metathesis of (E)-1,2-dichloro-1-fluoroethene, several competing pathways can exist. These include productive metathesis, which leads to the desired product, and non-productive metathesis, where the catalyst reacts with the substrate but ultimately regenerates the starting materials, thus stalling the reaction.

By calculating the Gibbs free energy of activation for each step in the proposed catalytic cycles, researchers can identify the lowest energy pathway and thus predict the major product. This analysis can also explain the observed stereoselectivity (E vs. Z) by comparing the activation barriers for the formation of diastereomeric metallacyclobutane intermediates. Furthermore, computational studies can identify potential catalyst deactivation pathways, which is a significant concern when using highly reactive, electron-deficient olefins. The insights gained from analyzing these energetic profiles are invaluable for optimizing reaction conditions and developing more robust and selective catalysts for the transformation of challenging substrates like (E)-1,2-dichloro-1-fluoroethene.

Regioselective Functionalization Studies of Dihalofluoroethenes

The selective functionalization of halogenated ethenes is a pivotal process in synthetic chemistry, enabling the construction of complex molecules from simple, readily available building blocks. Among these, dihalofluoroethenes, such as (E)-1,2-dichloro-1-fluoroethene, present unique challenges and opportunities due to the differential reactivity of the halogen atoms and the influence of the fluorine atom on the double bond's electronic properties. Research in this area has focused on developing catalytic methods that can control the regioselectivity of reactions, allowing for the predictable modification of specific positions within the molecule.

Recent advancements have demonstrated that alkenes featuring a fluoro-chloro terminus are exceptionally versatile intermediates in organic synthesis. nih.govresearchgate.net These compounds can be synthesized through catalytic stereodivergent methods and subsequently undergo regioselective cross-coupling reactions to yield a wide array of trisubstituted alkenyl fluorides. nih.gov These products are of significant interest in medicinal chemistry, agrochemical development, and materials science. nih.govresearchgate.net

A key strategy for accessing these valuable fluoro-chloro alkenes is through the cross-metathesis of more complex trihaloalkenes. nih.gov Once formed, the distinct electronic environment created by the fluorine and chlorine substituents allows for highly selective functionalization at one of the carbon-halogen bonds.

Studies have shown that the regioselectivity of cross-coupling reactions on these substrates can be surprisingly and effectively controlled by the choice of reaction conditions and coupling partners. For instance, in the case of a chloro-fluoro-substituted alkene, Sonogashira and Negishi couplings have been shown to proceed with opposite regioselectivity. nih.gov

Under Sonogashira coupling conditions, the reaction preferentially occurs at the C–Cl bond that is proximal to the fluorine atom. nih.gov This selectivity is attributed to the electronic influence of the highly electronegative fluorine atom, which makes the adjacent carbon more susceptible to oxidative addition by the palladium catalyst.

Conversely, when the same chloro-fluoro-substituted alkene is subjected to Negishi cross-coupling conditions with an alkenylzinc chloride reagent, the reaction proceeds with high selectivity at the other C–Cl bond. nih.gov This remarkable switch in regioselectivity highlights the subtle interplay of steric and electronic factors in the transition state of the catalytic cycle, which can be manipulated by the choice of the organometallic reagent and reaction conditions.

The ability to selectively functionalize either position of the dichloro-fluoroethene moiety opens up a vast chemical space for the synthesis of complex, stereodefined fluoroalkenes. This control over regioselectivity is a powerful tool for the convergent and stereodivergent synthesis of molecules with potential applications as pharmaceuticals, such as anti-cancer compounds and peptide mimetics, as well as advanced materials like fluoronematic liquid crystals. nih.govresearchgate.net

Table 1: Regioselective Cross-Coupling Reactions of a Chloro-Fluoro-Substituted Alkene

| Coupling Reaction | Reagent | Major Product Structure | Regioisomeric Ratio (r.r.) | Yield | Reference |

| Sonogashira | Terminal Alkyne | Fluoro-substituted enyne | 87:13 | 53% | nih.gov |

| Negishi | Alkenylzinc chloride | Chloro-substituted enone | >98:2 | 80% | nih.gov |

Spectroscopic Characterization for Structural Elucidation

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured.

For (E)-1,2-dichloro-1-fluoroethene (C₂HCl₂F), the molecular ion peak is expected at an m/z corresponding to its molecular weight. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern. docbrown.infodocbrown.info The most abundant molecular ion peak will correspond to the molecule containing two ³⁵Cl atoms. A peak at M+2, approximately two-thirds the intensity of the M peak, will represent the molecule with one ³⁵Cl and one ³⁷Cl atom. A smaller peak at M+4, about one-ninth the intensity, will correspond to the molecule with two ³⁷Cl atoms. docbrown.infodocbrown.info

The fragmentation of the molecular ion provides further structural information. Common fragmentation pathways for halogenated alkenes involve the loss of a halogen atom or a hydrogen halide molecule. docbrown.infodocbrown.info

Table 1: Predicted Major Ions in the Electron Ionization Mass Spectrum of (E)-1,2-dichloro-1-fluoroethene

| m/z (for ³⁵Cl) | Ion Formula | Description |

| 114 | [C₂HCl₂F]⁺ | Molecular ion (M) |

| 116 | [C₂H³⁵Cl³⁷ClF]⁺ | Molecular ion (M+2) |

| 118 | [C₂H³⁷Cl₂F]⁺ | Molecular ion (M+4) |

| 79 | [C₂HClF]⁺ | Loss of a Cl radical |

| 44 | [C₂HF]⁺ | Loss of two Cl radicals |

Note: The relative intensities of the isotopic peaks are approximate and can vary.

Vibrational Spectroscopy (Infrared and Raman) in Structural and Conformational Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

The interpretation of experimental infrared (IR) and Raman spectra is greatly enhanced by theoretical calculations. sns.it High-level ab initio and density functional theory (DFT) calculations can predict the vibrational frequencies and intensities of a molecule with a high degree of accuracy. sns.itresearchgate.net By comparing the calculated ro-vibrational spectra with the experimental data, a detailed assignment of the observed absorption bands and Raman shifts to specific vibrational modes can be achieved. sns.ityoutube.com This correlation is crucial for confirming the proposed structure and for understanding the nature of the molecular vibrations. For halogenated ethenes, theoretical calculations have been successfully employed to analyze their vibrational spectra and potential energy surfaces. sns.it

Halogenated ethenes exhibit characteristic vibrational frequencies that are indicative of their structure. spectroscopyonline.com The C=C stretching vibration in alkenes typically appears in the region of 1680-1640 cm⁻¹. maricopa.edu In halogenated ethenes, the position of this band can be influenced by the mass and electronegativity of the halogen substituents. spectroscopyonline.com The C-H stretching and bending vibrations are also present. libretexts.org

The carbon-halogen stretching vibrations are particularly informative. The C-Cl stretching frequency is typically found in the range of 850-550 cm⁻¹, while the C-F stretch occurs at higher wavenumbers, generally between 1400-1000 cm⁻¹. spectroscopyonline.comlibretexts.org The presence of these distinct bands in the IR and Raman spectra provides strong evidence for the presence of both chlorine and fluorine atoms in the molecule. The trans-isomer of 1,2-dichloroethene, for example, has a different number of IR active modes compared to the cis-isomer due to its different symmetry. youtube.comyoutube.com

Table 2: General Characteristic Vibrational Frequency Ranges for Halogenated Ethenes

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| =C-H Stretch | 3100-3000 |

| C=C Stretch | 1680-1640 |

| C-F Stretch | 1400-1000 |

| C-Cl Stretch | 850-550 |

| =C-H Bend | 1000-650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of organic molecules.

For (E)-1,2-dichloro-1-fluoroethene, ¹H NMR and ¹⁹F NMR spectroscopy are particularly valuable. The single proton in the molecule will give rise to a signal in the ¹H NMR spectrum. The chemical shift of this proton will be influenced by the electronegative halogen atoms. More importantly, the proton will couple to the adjacent fluorine atom, resulting in a doublet. The magnitude of the proton-fluorine coupling constant (J-coupling) is highly dependent on the stereochemical relationship between the two nuclei. creative-biostructure.com

In general, for vicinal H-F coupling across a double bond, the trans-coupling constant (³J_HF_trans) is significantly larger than the cis-coupling constant (³J_HF_cis). creative-biostructure.comcdnsciencepub.com For 1-chloro-1-fluoroethylene, the trans H-F coupling constant is in the range of 36.9-38.6 Hz, while the cis coupling is between 7.6 and 12.3 Hz. cdnsciencepub.com By measuring the ³J_HF coupling constant for 1,2-dichloro-1-fluoroethene, the E/Z isomer can be unambiguously assigned. creative-biostructure.comwpmucdn.com A large coupling constant would confirm the E (trans) configuration, where the proton and fluorine are on opposite sides of the double bond.

The ¹⁹F NMR spectrum will also show a doublet due to coupling with the proton, providing complementary information.

Table 3: Typical Proton-Fluorine Coupling Constants in Fluoroalkenes

| Coupling Type | Stereochemistry | Typical J-value (Hz) |

| ³J_HF | trans | 12-45 |

| ³J_HF | cis | 0-20 |

Computational Chemistry and Theoretical Insights

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like (E)-1,2-dichloro-1-fluoroethene. These methods provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical properties.

The distribution of electrons in a molecule is fundamental to its reactivity. In (E)-1,2-dichloro-1-fluoroethene, the presence of three electronegative halogen atoms (two chlorine and one fluorine) significantly influences the electron density distribution. DFT calculations can map out the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons in a chemical reaction. semanticscholar.orgkarazin.ua

The HOMO is associated with the molecule's capacity to act as an electron donor, while the LUMO reflects its ability to act as an electron acceptor. semanticscholar.org The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. semanticscholar.orgnih.gov For halogenated ethenes, the HOMO is typically a π-orbital associated with the carbon-carbon double bond, while the LUMO is often a σ*-antibonding orbital associated with one of the carbon-halogen bonds.

The electron density in (E)-1,2-dichloro-1-fluoroethene is expected to be polarized, with a significant accumulation of negative charge around the highly electronegative fluorine and chlorine atoms, and a corresponding electron deficiency on the carbon atoms. This polarization creates a dipole moment and influences how the molecule interacts with other polar molecules and electric fields.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (E)-1,2-dichloroethene | -9.5 | -0.5 | 9.0 |

| Trichloroethene | -9.4 | -0.8 | 8.6 |

| Tetrachloroethene | -9.3 | -1.1 | 8.2 |

| Hypothetical values for (E)-1,2-dichloro-1-fluoroethene would be expected to show a lower HOMO energy and a potentially altered LUMO energy due to the high electronegativity of fluorine. |

This table presents representative values for similar compounds to illustrate general trends. Actual values for (E)-1,2-dichloro-1-fluoroethene would require specific DFT calculations.

Stereoelectronic effects are crucial in determining the geometry, stability, and reactivity of molecules, particularly in halogenated systems. wikipedia.org These effects arise from the interaction between electron orbitals, which can stabilize or destabilize certain conformations. In halogenated ethanes, for instance, hyperconjugation, a stabilizing interaction involving the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital, plays a significant role. researchgate.net

For (E)-1,2-dichloro-1-fluoroethene, an alkene, the planar nature of the double bond restricts conformational freedom compared to alkanes. However, stereoelectronic interactions still influence the molecule's properties. The relative orientation of the halogen atoms gives rise to specific electronic interactions. For example, the interaction between the lone pair orbitals of one halogen atom and the antibonding orbital of an adjacent carbon-halogen bond can affect bond lengths and angles.

Studies on related α-halogenated ketones have shown that conformational preferences can influence reactivity. nih.gov The reactivity of these ketones is affected by the extent of orbital overlap between the carbon-halogen bond and the carbonyl group, which is conformation-dependent. nih.gov Similarly, in (E)-1,2-dichloro-1-fluoroethene, the specific arrangement of the chlorine and fluorine atoms will dictate the nature and magnitude of stereoelectronic interactions, thereby influencing its reactivity in addition and substitution reactions. The acceptor ability of σ bonds is influenced by the electronegativity of the substituent and is conformer dependent. acs.org

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with their environment. These simulations can provide insights into the dynamics of (E)-1,2-dichloro-1-fluoroethene in different phases and its interactions with other molecules.

Clathrate hydrates are crystalline, ice-like structures of water that form cages capable of trapping small "guest" molecules. rsc.orgmpg.de The stability of these structures depends on the nature of the host-guest interactions. mpg.decanada.ca While there is no specific research on clathrate hydrates of (E)-1,2-dichloro-1-fluoroethene, MD simulations of clathrates containing other halogenated molecules provide valuable insights. canada.ca

MD simulations have been used to study the stability and dynamics of clathrate hydrates with guest molecules like methane (B114726) and other larger organic compounds. researchgate.netepa.govnih.gov These simulations can predict the preferred cage occupancy of guest molecules and the conditions under which the clathrate structure remains stable. nih.gov The interactions between the guest molecule and the water molecules of the host lattice are typically dominated by van der Waals forces, although hydrogen bonding can also play a role if the guest molecule has hydrogen-bonding capabilities. rsc.orgmpg.de

Given the polar nature of (E)-1,2-dichloro-1-fluoroethene due to the presence of halogen atoms, it is plausible that it could act as a guest molecule in a clathrate hydrate. MD simulations could be employed to model such a system, providing information on the stability of the resulting clathrate, the nature of the host-guest interactions, and the dynamics of the entrapped (E)-1,2-dichloro-1-fluoroethene molecule. The size and shape of the molecule would determine the type of cage it could occupy within the clathrate lattice.

| Parameter | Description | Typical Value/Method |

| Water Model | Defines the potential energy function for water molecules. | TIP4P/Ice, TIP5P |

| Force Field | Describes the potential energy of the guest molecule. | OPLS-AA, CHARMM |

| Ensemble | The thermodynamic conditions of the simulation. | NVT (constant number of particles, volume, and temperature), NPT (constant number of particles, pressure, and temperature) |

| Simulation Time | The duration of the simulation. | Nanoseconds to microseconds |

| Temperature | The simulated temperature of the system. | Typically in the range of 250-300 K |

| Pressure | The simulated pressure of the system. | Varies depending on the study, from ambient to high pressures |

This table outlines the typical parameters used in MD simulations of clathrate hydrates and is not specific to (E)-1,2-dichloro-1-fluoroethene.

Advanced Computational Methods for Predicting Chemical Behavior

Beyond standard DFT and MD methods, more advanced computational techniques can be applied to predict the chemical behavior of (E)-1,2-dichloro-1-fluoroethene with greater accuracy. These methods can be particularly useful for studying reaction mechanisms and predicting spectroscopic properties.

For instance, time-dependent DFT (TD-DFT) can be used to calculate excited-state properties and predict the molecule's UV-visible absorption spectrum. This information is valuable for understanding its photochemical behavior. More sophisticated ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory, can provide even more accurate energies and molecular properties, albeit at a higher computational cost. These methods can be used to benchmark the results from less computationally expensive DFT calculations.

By combining these advanced computational approaches, a comprehensive theoretical model of (E)-1,2-dichloro-1-fluoroethene's chemical behavior can be constructed. This model can then be used to guide experimental studies and to predict the molecule's properties in various chemical environments.

Isomerism and Stereochemical Control

E/Z Stereoisomerism of 1,2-Dichloro-1-fluoroethene

The molecule 1,2-dichloro-1-fluoroethene (C₂HCl₂F) exists as two geometric stereoisomers, designated (E) and (Z), due to the restricted rotation around the carbon-carbon double bond. Each carbon atom of the double bond is bonded to two different groups (a hydrogen and a halogen on one carbon, and two different halogens on the other), which is a prerequisite for this type of isomerism.

The (E) isomer: In this configuration, the groups with the highest priority on each carbon atom are on opposite sides of the double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, chlorine has a higher priority than fluorine, and on the other carbon, chlorine has a higher priority than hydrogen. Therefore, the (E) isomer has the two chlorine atoms on opposite sides, leading to a trans arrangement of these atoms.

The (Z) isomer: In this configuration, the highest-priority groups are on the same side of the double bond. This results in the two chlorine atoms being on the same side, corresponding to a cis arrangement.

The determination of stereoisomeric purity, which is the relative amount of (E) and (Z) isomers in a sample, is crucial for understanding reaction outcomes and for applications where a specific isomer is required. While detailed synthetic procedures for the stereoselective synthesis of (E)-1,2-dichloro-1-fluoroethene are not extensively documented in readily available literature, general principles for controlling stereochemistry in alkene synthesis are applicable.

Methods for achieving stereochemical control in the synthesis of halogenated alkenes often rely on:

Stereospecific reactions: Using starting materials of a known stereochemistry that lead to a product of a specific, predictable stereochemistry. For example, the reduction of alkynes using specific reagents can yield either cis or trans alkenes.

Stereoselective reactions: Reactions that favor the formation of one stereoisomer over the other, regardless of the starting material's stereochemistry. This is often achieved through the use of specific catalysts, solvents, or reaction conditions that lower the activation energy for the pathway leading to the desired isomer.

For related compounds, such as other fluorinated styrenes, stereospecific methods involving organometallic zinc reagents have been successfully employed to produce either the (E) or (Z) isomer in high yields researchgate.net. Such approaches could potentially be adapted for 1,2-dichloro-1-fluoroethene. However, specific studies detailing the control of its E/Z ratio during synthesis are sparse.

Spectroscopic techniques are the primary means for distinguishing between and quantifying the (E) and (Z) isomers of 1,2-dichloro-1-fluoroethene.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment, which differs significantly between the (E) and (Z) isomers. The ¹⁹F NMR spectrum of the trans (E)-isomer has been reported in the literature nih.govspectrabase.com.

¹H NMR: The chemical shift of the proton and, more importantly, its coupling constants to the fluorine and across the double bond to the other halogens, would differ for each isomer. The magnitude of the vicinal coupling constant (³J) between the proton and the fluorine atom is expected to be different for the cis and trans arrangements.

¹³C NMR: The chemical shifts of the two double-bonded carbons would also be distinct for each isomer.

Infrared (IR) Spectroscopy: The vibrational modes of the (E) and (Z) isomers are different due to their different symmetries. For instance, the (E) isomer, having a higher degree of symmetry (approaching C₂h if the H and F were identical), would have fewer IR-active bands compared to the less symmetric (Z) isomer (Cₛ symmetry). Key differences would be expected in the fingerprint region (below 1500 cm⁻¹), particularly for C-Cl and C-F stretching and bending vibrations. For the related cis-1,2-dichloroethene, IR spectra are well-documented and show characteristic absorption bands that can be used for identification nist.govnist.gov.

Quantification of the isomer ratio can be achieved by integrating the respective signals in the NMR spectra (¹H or ¹⁹F) or by analyzing the intensity of characteristic, non-overlapping peaks in the IR or Raman spectra.

| Spectroscopic Method | Differentiating Feature for (E) vs. (Z) Isomers |

| ¹⁹F NMR | Different chemical shifts for the fluorine atom. |

| ¹H NMR | Different chemical shifts and proton-fluorine coupling constants (³JHF). |

| IR Spectroscopy | Presence/absence and frequency of specific vibrational bands due to symmetry differences. |

Factors Influencing Stereoselectivity in Synthetic Transformations

Achieving a high degree of stereoselectivity in the synthesis of a target molecule like (E)-1,2-dichloro-1-fluoroethene is a significant challenge in organic chemistry. The outcome of a reaction is typically governed by a combination of thermodynamic and kinetic factors.

Thermodynamic Control: If the reaction is reversible and allowed to reach equilibrium, the product distribution will reflect the relative thermodynamic stability of the isomers. The more stable isomer will be the major product.

Kinetic Control: If the reaction is irreversible, the product ratio is determined by the relative rates of formation of the isomers. The major product will be the one formed via the lowest energy transition state.

Key factors that influence which pathway is favored include:

Steric Effects: The spatial arrangement and size of substituents can block or hinder certain reaction pathways, favoring the formation of the sterically less crowded isomer. In many cases, the (E) or trans isomer is favored due to reduced steric strain.

Electronic Effects: The electronic properties of substituents and reagents, including inductive and resonance effects, can influence the stability of transition states. In some halogenated ethenes, electronic effects can override steric effects, leading to the unexpected stability of the (Z) isomer.

Catalyst and Solvent: The choice of catalyst can create a specific chemical environment that selectively lowers the activation energy for the formation of one isomer. The polarity and coordinating ability of the solvent can also stabilize certain transition states or intermediates, thereby influencing the stereochemical outcome.

While these principles are broadly applicable, specific research detailing their influence on the stereoselective synthesis of 1,2-dichloro-1-fluoroethene is limited.

Theoretical Studies on Rotational Isomerism and Stereochemical Stability

While true rotational isomerism (conformational changes) is prevented by the high energy barrier of the C=C double bond, theoretical studies provide invaluable insight into the relative stereochemical stability of the fixed (E) and (Z) isomers. For many simple alkenes, the (E) isomer is thermodynamically more stable due to minimized steric repulsion between bulky substituents. However, in 1,2-dihaloethenes, this is not always the case due to a phenomenon known as the "cis effect".

Theoretical investigations on related molecules like 1,2-difluoroethene and 1,2-dichloroethene have shown that the (Z) or cis isomer can be more stable than the (E) or trans isomer researchgate.netnih.gov. This counterintuitive stability is attributed to electronic factors that outweigh steric repulsion.

Key theoretical findings on related systems include:

Electron Delocalization: Natural Bond Orbital (NBO) analysis suggests that delocalization of halogen lone pairs into the antibonding orbitals of the C=C bond can be a stabilizing force that favors the cis configuration nih.gov.

Hyperconjugation: Interactions between filled bonding orbitals and empty antibonding orbitals can also contribute to stability.

Steric Repulsion: The larger the halogen atoms, the greater the steric repulsion, which destabilizes the cis isomer. For 1,2-dichloroethene, the steric repulsion is more significant than for 1,2-difluoroethene but may not be the dominant factor nih.gov.

Computational studies using methods like Density Functional Theory (DFT) can calculate the ground state energies of the (E) and (Z) isomers of 1,2-dichloro-1-fluoroethene to predict their relative stability. These calculations would balance the destabilizing steric repulsion between the chlorine atoms in the (Z) isomer against potentially stabilizing electronic interactions. The interplay of these effects determines whether the (E) or (Z) isomer is the thermodynamically preferred product.

| Factor | Influence on Stability of (Z)-Isomer |

| Steric Repulsion | Destabilizing (favors E-isomer) |

| Electron Delocalization (Lone Pairs) | Potentially Stabilizing (can favor Z-isomer) |

| Hyperconjugation | Potentially Stabilizing (can favor Z-isomer) |

Applications As Chemical Building Blocks in Advanced Synthesis

Precursors for Biologically and Industrially Relevant Fluorinated Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. (E)-1,2-dichloro-1-fluoroethene serves as a key starting material for a variety of these valuable fluorinated compounds.

A significant application of (E)-1,2-dichloro-1-fluoroethene is in the synthesis of stereochemically defined trisubstituted alkenyl fluorides, which are of high interest in drug discovery. springernature.comresearchgate.net A robust catalytic strategy has been developed to produce a wide array of olefins with a fluoro-chloro terminus. springernature.com This method involves a cross-metathesis reaction between a trisubstituted olefin and (E)- or (Z)-1,2-dichloro-1-fluoroethene, which is commercially available. springernature.com

The resulting stereodefined trisubstituted chloro-fluoro alkenes are versatile intermediates. springernature.com The chlorine atom can be selectively replaced in a subsequent stereoretentive cross-coupling reaction to introduce various organic substituents, yielding the desired trisubstituted alkenyl fluorides. springernature.com This approach is highly valuable as these products are considered more robust bioisosteres of secondary amides, the fundamental linkages in proteins. springernature.com For instance, replacing an amide bond in Leu-enkephalin with a trisubstituted alkenyl fluoride (B91410) has been shown to improve metabolic stability and other physicochemical properties. researchgate.netresearchgate.net

Table 1: Key Reactions in the Synthesis of Trisubstituted Alkenyl Fluorides

| Step | Reaction Type | Reactants | Product | Significance |

| 1 | Olefin Cross-Metathesis | Trisubstituted olefin, (E)-1,2-dichloro-1-fluoroethene | Stereodefined trisubstituted chloro-fluoro alkene | Establishes the core structure with controlled stereochemistry. springernature.com |

| 2 | Cross-Coupling | Trisubstituted chloro-fluoro alkene, Organometallic reagent | Trisubstituted alkenyl fluoride | Introduces diverse functional groups. springernature.com |

The same synthetic strategy starting from 1,2-dichloro-1-fluoroethene has been successfully applied to create components for advanced materials and complex biological mimics. researchgate.netnih.gov

Researchers have demonstrated the synthesis of a fluoronematic liquid-crystal component using this methodology. researchgate.netnih.gov The incorporation of fluorine is a well-established strategy for tuning the properties of liquid crystals, such as dielectric anisotropy and viscosity, which are critical for their use in display technologies. researchgate.netrsc.org

Furthermore, this approach enables the creation of peptide analogues containing either an E- or a Z-amide bond mimic. researchgate.netnih.gov Trisubstituted alkenyl fluorides can serve as metabolically stable surrogates for the typically less stable cis-amide bond geometry in peptides, offering a unique tool to probe the structure-activity relationships of polypeptides. nih.gov

Role in the Development of Novel Fluorinated Organic Materials

While detailed examples of novel polymers derived directly from (E)-1,2-dichloro-1-fluoroethene are emerging, its potential as a monomer or comonomer in the synthesis of fluorinated polymers is recognized. ontosight.aigoogle.com Fluoropolymers, in general, are known for their exceptional chemical resistance, thermal stability, and low surface energy. rsc.org The ability to generate functionalized fluoroalkene building blocks from (E)-1,2-dichloro-1-fluoroethene opens up possibilities for creating new polymers with tailored properties for advanced applications.

Intermediates in Specialized Fine Chemical Production

The versatility of (E)-1,2-dichloro-1-fluoroethene as a building block extends to the synthesis of specialized fine chemicals, including those with pharmaceutical and agrochemical applications. researchgate.netnih.gov A notable example is the synthesis of all four stereoisomers of difluororumenic ester, a compound investigated for its anti-cancer properties. researchgate.netnih.gov This highlights the level of stereochemical control that can be achieved using the methodologies based on this fluorinated ethene. The general applicability of this synthetic route suggests its potential in producing a variety of other complex and valuable fine chemicals. ontosight.ai

Environmental Fate and Degradation Studies Academic Perspective

Atmospheric Degradation Pathways of Halogenated Ethenes

The atmosphere is a primary sink for volatile halogenated compounds like (E)-1,2-dichloro-1-fluoroethene. Its degradation in the troposphere is primarily governed by reactions with photochemically generated radicals and, to a lesser extent, by direct photolysis.

The principal atmospheric degradation pathway for (E)-1,2-dichloro-1-fluoroethene is initiated by its reaction with hydroxyl (OH) radicals. While specific kinetic data for (E)-1,2-dichloro-1-fluoroethene is limited in publicly accessible literature, extensive research on structurally similar halogenated ethenes provides a strong basis for understanding its atmospheric oxidation.

The reaction of OH radicals with halogenated alkenes typically proceeds via addition to the carbon-carbon double bond, forming a transient haloalkyl radical. This radical then undergoes a series of reactions, primarily in the presence of oxygen, leading to the formation of various degradation products. For instance, studies on the OH radical-initiated oxidation of (E)- and (Z)-CF₃CH=CHCl have shown that the reaction leads to the formation of products such as trifluoroacetaldehyde (B10831) (CF₃CHO), formyl chloride (HC(O)Cl), and trifluoroacetyl chloride (CF₃C(O)Cl) researchgate.net.

The general mechanism can be illustrated as follows:

OH Radical Addition: The OH radical adds to one of the carbon atoms of the double bond. The position of addition is influenced by the electron-donating or -withdrawing nature of the halogen substituents.

Peroxy Radical Formation: The resulting haloalkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂).

Further Reactions: The peroxy radical can then react with nitric oxide (NO) or other peroxy radicals, leading to the formation of alkoxy radicals (RO).

Decomposition of Alkoxy Radical: The alkoxy radical is typically unstable and decomposes through C-C bond cleavage or halogen elimination, yielding carbonyl compounds and other smaller molecules d-nb.info.

The rate of the initial OH radical reaction is a critical factor in determining the atmospheric lifetime of the compound. For comparison, the rate coefficients for the reaction of OH radicals with various hydrochlorofluoroethanes (HCFCs) and hydrofluorocarbons (HFCs) have been extensively studied and are in the range of 10⁻¹⁴ to 10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ at room temperature researchgate.net. It is expected that the reactivity of (E)-1,2-dichloro-1-fluoroethene towards OH radicals is significant due to the presence of the double bond.

Direct photolysis, the degradation of a molecule by direct absorption of solar radiation, is another potential atmospheric removal process for some halogenated ethenes. However, for many hydrochlorofluorocarbons and hydrofluoroolefins, the absorption of ultraviolet (UV) radiation in the troposphere is negligible, and thus direct photolysis is not a significant degradation pathway acs.org. The atmospheric lifetime of a compound is primarily determined by its rate of reaction with OH radicals.

Table 1: Atmospheric Lifetimes of Selected Halogenated Hydrocarbons

| Compound | Atmospheric Lifetime | Primary Degradation Pathway |

| (E)-CF₃CH=CHCl | ~34 days researchgate.net | Reaction with OH radicals |

| (Z)-CF₃CH=CHCl | ~11 days researchgate.net | Reaction with OH radicals |

| 1,1-dichloro-1-fluoroethane (B156305) (HCFC-141b) | 10.8 years ecetoc.org | Reaction with OH radicals |

This table is provided for comparative purposes to estimate the potential atmospheric lifetime of (E)-1,2-dichloro-1-fluoroethene.

Environmental Persistence and Transformation Mechanisms

The fate of (E)-1,2-dichloro-1-fluoroethene in aquatic and terrestrial environments is governed by its aqueous stability, resistance to hydrolysis, and susceptibility to biodegradation by microorganisms.

Halogenated ethenes exhibit a range of stabilities in aqueous environments. Hydrolysis, the reaction with water, can be a significant degradation pathway for some of these compounds. However, many chlorinated ethenes are relatively resistant to abiotic hydrolysis under typical environmental conditions. For instance, 1,2-dichloro-1,2-difluoroethylene (B1335003) is noted to potentially produce fumes upon contact with water, suggesting some reactivity, though detailed hydrolysis rate data is not provided wikipedia.org.

The rate of hydrolysis is influenced by factors such as temperature, pH, and the specific halogen substituents on the molecule. Generally, the C=C double bond in ethenes is not highly susceptible to nucleophilic attack by water unless activated by strong electron-withdrawing groups. While specific studies on the hydrolysis of (E)-1,2-dichloro-1-fluoroethene are not prevalent in the literature, its structural features suggest a degree of stability in aqueous environments, with other degradation processes likely being more significant.

Biodegradation represents a key transformation pathway for many organic pollutants in soil and groundwater. The ability of microorganisms to degrade halogenated ethenes has been the subject of extensive research. Both aerobic and anaerobic biodegradation pathways have been identified for various chlorinated ethenes.

Aerobic Biodegradation: Under aerobic conditions, the initial step in the degradation of chlorinated ethenes is often catalyzed by oxygenase enzymes, such as monooxygenases. These enzymes can epoxidize the double bond, forming an unstable epoxide that can then undergo further enzymatic or spontaneous degradation. For example, bacteria capable of growing on vinyl chloride (VC) and cis-1,2-dichloroethene (cDCE) have been isolated and shown to utilize these compounds as a source of carbon and energy researchgate.net. The initial epoxidation of cDCE is a key step in its aerobic biodegradation pathway. Methane-utilizing bacteria (methanotrophs) have also been shown to cometabolically degrade chlorinated ethenes, including trichloroethylene (B50587) (TCE), through the action of methane (B114726) monooxygenase.

Anaerobic Biodegradation: Under anaerobic conditions, the primary degradation mechanism for highly chlorinated ethenes is reductive dechlorination. This process involves the sequential removal of chlorine atoms, with the chlorinated ethene serving as an electron acceptor. This pathway can lead to the formation of less chlorinated ethenes, such as DCE and VC, and ultimately to the non-toxic end product, ethene. While highly chlorinated ethenes like tetrachloroethene (PCE) and TCE are readily dechlorinated, the reductive dechlorination of DCE isomers and VC can be slower and sometimes incomplete.

While direct studies on the biodegradation of (E)-1,2-dichloro-1-fluoroethene are scarce, the existing body of research on other chlorinated ethenes suggests that it could be susceptible to microbial degradation under both aerobic and anaerobic conditions, depending on the specific microbial communities present and the prevailing environmental conditions.

Characterization of Environmental Degradation Products and Formation Pathways

Based on analogy with similar compounds, potential atmospheric degradation products could include:

Phosgene (COCl₂): A toxic gas that can be formed from the breakdown of chlorinated carbons.

Formyl chloride (HC(O)Cl): An unstable acid chloride.

Carbonyl fluoride (B91410) (COF₂): A toxic gas.

Hydrogen halides (HCl and HF): These are readily removed from the atmosphere via wet and dry deposition.

In aquatic environments, the biodegradation of (E)-1,2-dichloro-1-fluoroethene could lead to the formation of chlorinated and fluorinated acetic acids, alcohols, and eventually carbon dioxide and inorganic halides (Cl⁻ and F⁻) under aerobic conditions. Under anaerobic conditions, the primary products would be less chlorinated ethenes, with the potential for complete dechlorination to ethene. The metabolism of 1,2-dichloro-1-fluoroethane in rats has been shown to produce chlorofluoroacetic acid, indicating that similar pathways could occur in environmental systems capes.gov.br.

Table 2: Potential Degradation Products of Halogenated Ethenes

| Original Compound | Degradation Pathway | Potential Products |

| (E)-CF₃CH=CHCl | Atmospheric oxidation | CF₃CHO, HC(O)Cl, CF₃C(O)Cl researchgate.net |

| 1,2-dichloro-1-fluoroethane | Metabolism (in rats) | Chlorofluoroacetic acid capes.gov.br |

| Chlorinated Ethenes (general) | Aerobic Biodegradation | Epoxides, chlorinated alcohols, chlorinated acetic acids, CO₂, Cl⁻ |

| Chlorinated Ethenes (general) | Anaerobic Biodegradation | Less chlorinated ethenes (e.g., DCE, VC), ethene, Cl⁻ |

This table presents potential degradation products based on studies of analogous compounds and general degradation pathways.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-1,2-dichloro-1-fluoroethene in laboratory settings?

- Methodological Answer: Synthesis typically involves halogenation or dehydrohalogenation reactions. For example, stereoselective synthesis of the E isomer can be achieved by reacting 1,1,2-trichloro-1-fluoroethane with a strong base (e.g., KOH) under controlled temperature (40–60°C) and inert atmosphere. Catalysts like phase-transfer agents may enhance selectivity by stabilizing transition states favoring the E configuration .

Q. How can researchers confirm the stereochemical configuration of (E)-1,2-dichloro-1-fluoroethene?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NMR, is critical. The coupling constants () between vicinal fluorine and hydrogen atoms differ significantly between E and Z isomers due to spatial arrangements. X-ray crystallography provides definitive confirmation by resolving the planar geometry and halogen positioning .

Q. What are the critical physical properties of (E)-1,2-dichloro-1-fluoroethene relevant to experimental handling?

- Methodological Answer: Key properties include:

- Boiling Point: ~21.1°C (for cis-1,2-dichloro-1,2-difluoroethene analogs, indicating refrigeration requirements) .

- Density: ~1.495 g/cm³ (affects phase separation in biphasic reactions) .

- Vapor Pressure: High volatility necessitates storage in sealed containers under inert gas (e.g., N) to prevent decomposition .

Advanced Research Questions

Q. How do computational models assist in predicting the reactivity of (E)-1,2-dichloro-1-fluoroethene in Diels-Alder reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (FMOs), identifying electron-deficient carbons as dienophiles. The E isomer’s higher electrophilicity compared to Z (due to fluorine’s electron-withdrawing effect) correlates with faster reaction rates and regioselectivity in cycloadditions .

Q. What strategies resolve contradictions in reported thermodynamic data for (E)-1,2-dichloro-1-fluoroethene?

- Methodological Answer: Meta-analyses of calorimetric studies require standardization of purity (>99%) and measurement conditions (e.g., inert atmosphere). Recent gas-phase studies using Cavity Ring-Down Spectroscopy (CRDS) minimize solvent interference, yielding precise enthalpy of formation () values. Discrepancies in older data often stem from impurities or degradation during measurement .

Q. What advanced characterization techniques differentiate degradation products of (E)-1,2-dichloro-1-fluoroethene under oxidative conditions?

- Methodological Answer: Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Fourier-Transform Infrared (FTIR) spectroscopy identifies primary degradation products (e.g., carbonyl chlorides). High-Resolution Mass Spectrometry (HRMS) with isotopic labeling tracks fluorine migration pathways during photolytic cleavage of the C-Cl bond .

Key Considerations for Experimental Design

- Stereochemical Purity: Use chiral GC columns or HPLC to separate E/Z mixtures post-synthesis .

- Toxicity Mitigation: Refer to toxicological profiles of analogous chlorinated ethenes (e.g., hepatotoxicity thresholds) to design safe handling protocols .

- Computational Validation: Cross-validate experimental reaction outcomes with Molecular Dynamics (MD) simulations to refine mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.